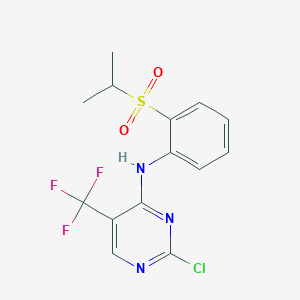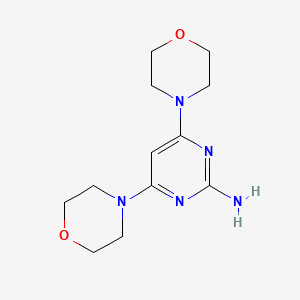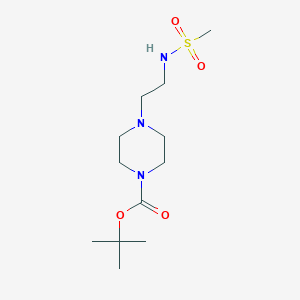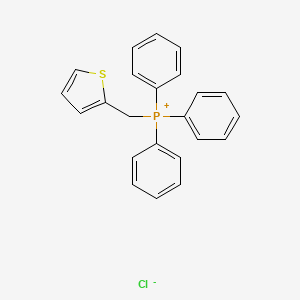![molecular formula C12H15NO3 B8743009 2-[3-(Morpholin-4-yl)phenyl]acetic acid](/img/structure/B8743009.png)
2-[3-(Morpholin-4-yl)phenyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(Morpholin-4-yl)phenyl]acetic acid: is an organic compound with the molecular formula C12H15NO3 It features a morpholine ring attached to a phenylacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Morpholin-4-yl)phenyl]acetic acid typically involves the reaction of morpholine with phenylacetic acid derivatives. One common method is the nucleophilic substitution reaction where morpholine reacts with a halogenated phenylacetic acid under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization or chromatography may also be employed to achieve high-quality product.
Análisis De Reacciones Químicas
Types of Reactions: 2-[3-(Morpholin-4-yl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The phenylacetic acid moiety can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Nitro, sulfo, or halo derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry: 2-[3-(Morpholin-4-yl)phenyl]acetic acid is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a building block for bioactive molecules. It can be used to synthesize compounds with potential therapeutic effects, such as enzyme inhibitors or receptor agonists .
Medicine: The compound’s derivatives are explored for their potential medicinal properties, including anti-inflammatory, analgesic, and antimicrobial activities. Researchers are investigating its role in drug development for various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its applications range from the synthesis of polymers to the development of advanced materials with specific properties .
Mecanismo De Acción
The mechanism of action of 2-[3-(Morpholin-4-yl)phenyl]acetic acid and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can enhance the compound’s binding affinity to these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Comparación Con Compuestos Similares
3-(N-morpholino)propanesulfonic acid (MOPS): A buffer used in biological and biochemical research.
Morpholine: A simple heterocyclic amine used in various chemical reactions and as a solvent.
Uniqueness: 2-[3-(Morpholin-4-yl)phenyl]acetic acid is unique due to the presence of both the morpholine ring and the phenylacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in research and industrial applications. Its ability to undergo various chemical reactions and its potential therapeutic applications set it apart from other similar compounds .
Propiedades
Fórmula molecular |
C12H15NO3 |
|---|---|
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
2-(3-morpholin-4-ylphenyl)acetic acid |
InChI |
InChI=1S/C12H15NO3/c14-12(15)9-10-2-1-3-11(8-10)13-4-6-16-7-5-13/h1-3,8H,4-7,9H2,(H,14,15) |
Clave InChI |
PHYABWXDVNSHNW-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=CC=CC(=C2)CC(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

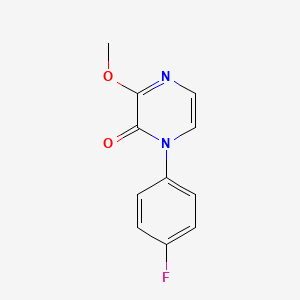
![3-Methylthieno[3,2-b]pyridine](/img/structure/B8742928.png)
![3-Bromo-7-methylimidazo[1,2-b]pyridazine](/img/structure/B8742930.png)
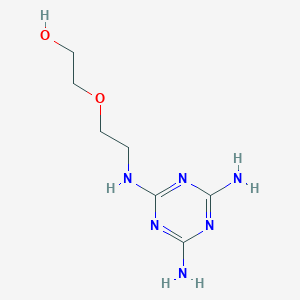
![4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8742948.png)

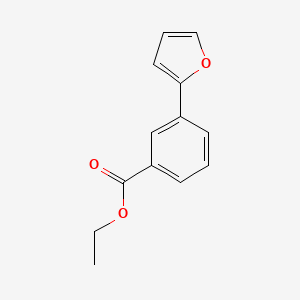
![N-(4-{[3-(1H-imidazol-1-yl)propyl]sulfamoyl}phenyl)acetamide](/img/structure/B8742966.png)
